molecular formula C7H5ClIN3 B1486862 6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 2386408-98-4

6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No. B1486862
CAS RN: 2386408-98-4
M. Wt: 293.49 g/mol
InChI Key: MAVPKGUZNDQIDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves specific chemical reactions. One notable method for its preparation is described in a research paper by Xing et al. (2018) . Further details on the synthetic pathways and conditions can be found in the literature.

Scientific Research Applications

Synthesis and Characterization

The scientific research applications of 6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine focus primarily on its synthesis and characterization, exploring its potential in various fields such as materials science, pharmaceuticals, and chemical engineering. A study by Li-qun Shen et al. (2012) detailed the synthesis and crystal structure of pyrazole derivatives, demonstrating the utility of density-functional-theory (DFT) calculations for predicting properties and stability of such compounds, which could be applicable to the synthesis of 6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives (Shen et al., 2012).

Optical and Junction Characteristics

Research by I. Zedan et al. (2020) on pyrazolo pyridine derivatives, including structural and optical properties, showcases the potential of these compounds in electronic and photonic devices. Their work highlights the monoclinic polycrystalline nature and optical energy gaps of these derivatives, which could inform the development of novel materials based on 6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine for optoelectronic applications (Zedan et al., 2020).

Antitumor and Antibacterial Applications

A study by W. Hamama et al. (2012) on the synthesis and evaluation of bioactive pyrazoles, including pyrazolo[4,3-b]pyridine derivatives, suggests potential antitumor and antibacterial applications. This research underlines the importance of novel pyrazole-based compounds in the development of new therapeutic agents, pointing towards possible biomedical applications of 6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine (Hamama et al., 2012).

Corrosion Inhibition

A. Dandia et al. (2013) conducted a study on the synthesis of pyrazolo[3,4-b]pyridines and their efficacy as corrosion inhibitors for mild steel in acidic environments. This research highlights the potential of pyrazolo[3,4-b]pyridine derivatives, including possibly 6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine, in industrial applications to protect metals against corrosion (Dandia et al., 2013).

properties

IUPAC Name

6-chloro-3-iodo-1-methylpyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClIN3/c1-12-5-2-4(8)3-10-6(5)7(9)11-12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVPKGUZNDQIDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=N1)I)N=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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